2-(2-(Allyloxy)ethoxy)ethanol (CAS 15075-50-0), commonly known as diethylene glycol monoallyl ether (DGME), is a heterobifunctional building block featuring a reactive terminal allyl group, a diethylene oxide (PEG2) spacer, and a terminal hydroxyl group . In industrial procurement, it is primarily valued as a precursor for hydrosilylation and thiol-ene click chemistry, enabling the synthesis of non-ionic surfactants, polyhedral oligomeric silsesquioxane (POSS) nanocomposites, and reactive polyurethane emulsifiers [1]. Unlike shorter analogs, DGME is a stable liquid with a high boiling point (~213 °C), which minimizes evaporative losses during elevated-temperature reactions and provides a quantifiable hydrophilic-lipophilic balance (HLB) advantage when conjugated to hydrophobic backbones .
Substituting 2-(2-(Allyloxy)ethoxy)ethanol with shorter analogs like ethylene glycol monoallyl ether (EGME) or allyl alcohol introduces significant process risks, primarily due to their much lower boiling points which cause evaporative loss and stoichiometric drift during high-temperature Karstedt-catalyzed hydrosilylation [1]. Conversely, using longer PEG monoallyl ethers (n ≥ 3) increases viscosity, dilutes the reactive allyl weight fraction, and shifts the hydrophilic-lipophilic balance too far, which can degrade the super-wetting properties of derived siloxane surfactants[2]. Furthermore, attempting to use crude allyl PEG mixtures often introduces diallyl ether impurities, which act as crosslinkers and cause catastrophic gelation when synthesizing star-shaped polymers or POSS-PEG nanocomposites[3].
During industrial scale-up of hydrosilylation reactions, precursor volatility directly impacts stoichiometric control and safety. 2-(2-(Allyloxy)ethoxy)ethanol boasts a boiling point of approximately 213 °C, whereas its shorter analog, ethylene glycol monoallyl ether (EGME), boils at just 149 °C . This >60 °C difference means DGME remains stable and non-volatile under the standard 60–100 °C conditions used for Karstedt-catalyzed hydrosilylation, preventing the evaporative losses that plague EGME [1].
| Evidence Dimension | Boiling Point / Evaporative Loss Potential |
| Target Compound Data | 213.1 °C at 760 mmHg (DGME) |
| Comparator Or Baseline | 149 °C at 760 mmHg (EGME) |
| Quantified Difference | >60 °C higher boiling point for DGME |
| Conditions | Standard atmospheric pressure processing |
Significantly reduces evaporative loss and vapor hazard during elevated-temperature synthesis, ensuring precise stoichiometric control at scale.
The diethylene oxide spacer in DGME provides a specific hydrophilic extension when conjugated to siloxanes. When DGME is reacted with glucose and subsequently hydrosilylated with a hydrogen-containing trisiloxane, the resulting glycoside-based trisiloxane surfactant reduces the surface tension of water to approximately 20 mN/m at a concentration of 10^-4 mol/L[1]. This outperforms standard hydrocarbon surfactants, which typically plateau around 30-35 mN/m, and provides better packing at the air/water interface than poorly balanced PEG-siloxanes where the spacer is either too short or too long [1].
| Evidence Dimension | Aqueous Surface Tension Reduction |
| Target Compound Data | ~20 mN/m at 10^-4 mol/L (DGME-derived trisiloxane glycoside) |
| Comparator Or Baseline | ~30-35 mN/m (Standard hydrocarbon surfactants) |
| Quantified Difference | 10-15 mN/m lower surface tension |
| Conditions | Aqueous solution at critical aggregation concentration |
Provides the extreme spreading and wetting performance required for premium agricultural adjuvants and super-wetting formulations.
In the synthesis of functional polyurethane surfactants (PUS) for latex emulsion polymerization, the length of the monoallyl-end-capped spacer is critical. DGME provides a PEG2 spacer that extends sufficiently into the aqueous phase to provide robust steric stabilization for polyvinyl acetate (PVAc) and polybutyl acrylate (PBA) latexes [1]. Comparators like allyl alcohol lack this spacer entirely, failing to provide steric bulk, while physically blended traditional surfactants migrate out of the polymer over time. The covalently bound DGME-derived PUS ensures permanent stabilization without degrading final film properties [1].
| Evidence Dimension | Steric Spacer Length for Latex Stabilization |
| Target Compound Data | Diethylene oxide spacer (n=2) provides stable emulsion copolymerization. |
| Comparator Or Baseline | Allyl alcohol (n=0) provides insufficient steric bulk; non-reactive surfactants migrate. |
| Quantified Difference | Enables zero-migration latex stabilization. |
| Conditions | Synthesis of monoallyl-end-capped polyurethane surfactants (PUS) |
Allows for the formulation of zero-migration latex coatings with superior water resistance compared to those using physically blended surfactants.
When synthesizing octafunctionalized Polyhedral Oligomeric Silsesquioxanes (POSS-PEG), the purity and strict mono-functionality of the allyl ether are paramount. Using high-purity DGME ensures a 1:1 allyl-to-hydroxyl ratio, allowing for clean hydrosilylation onto octa(hydrido)silsesquioxane (T8H) to yield soluble, star-shaped nanocomposites [1]. If crude PEG allylations containing diallyl ether impurities are used as a baseline substitute, the bifunctionality immediately leads to intractable, cross-linked POSS-PEG networks that cannot be processed or dissolved [1].
| Evidence Dimension | Functional Group Purity (Mono-substitution) |
| Target Compound Data | Strictly monoallyl functionalized DGME |
| Comparator Or Baseline | Crude PEG allyl ethers (containing diallyl impurities) |
| Quantified Difference | Yields soluble star-polymers instead of intractable gels. |
| Conditions | Hydrosilylation onto octa(hydrido)silsesquioxane (T8H) |
Procuring high-purity DGME is critical to avoid catastrophic gelation and cross-linking during the synthesis of advanced octafunctionalized nanomaterials.
Directly leveraging the ~20 mN/m surface tension capability demonstrated in comparative studies, DGME is the required precursor for agricultural adjuvants and coating additives where extreme spreading is necessary [1].
Because its PEG2 spacer provides excellent steric stabilization without migrating, DGME is highly recommended for synthesizing monoallyl-end-capped polyurethane surfactants used in high-performance PVAc and PBA latex paints [2].
The high boiling point of DGME (~213 °C) makes it a safer and more efficient choice over EGME for industrial-scale Karstedt-catalyzed hydrosilylation, ensuring minimal evaporative loss and precise stoichiometric control .
For advanced materials requiring exact octafunctionalization without cross-linking, high-purity DGME guarantees soluble, processable organic-inorganic hybrid networks [3].
Irritant